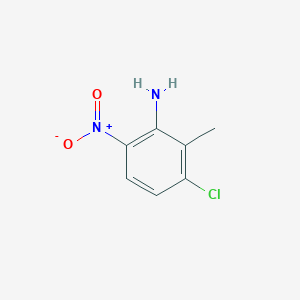

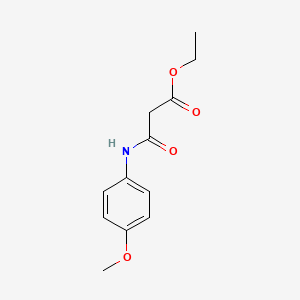

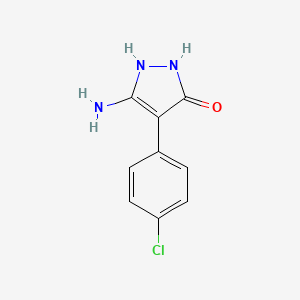

5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one” is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms . They have numerous biological and pharmaceutical properties such as anti-inflammatory, sedative, hypnotic, fever-resistant, antifungal, and antibacterial .

Synthesis Analysis

The synthesis of pyrazoles is specific because they are found in several different structures . The simplest and most common method to synthesize pyrazoles is to use 1,3-dicarbonyl compounds or similar compounds such as acetals and imines with hydrazines . In one study, an environmentally friendly procedure for the synthesis of some novel 5-amino-pyrazole-4-carbonitriles was reported. This involved three-component mechanochemical reactions of synthetized azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine .Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

A series of novel pyrazole derivatives, including those synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown significant in vitro antimicrobial and anticancer activities. Compounds derived from this synthesis process exhibited higher anticancer activity compared to the reference drug doxorubicin, indicating their potential as effective anticancer agents. Additionally, these compounds demonstrated good to excellent antimicrobial activity, highlighting their relevance in addressing microbial infections (Hafez, Al-Hussain, & El-Gazzar, 2016).

Anti-Inflammatory Applications

Another study focused on the synthesis of 2-pyrazoline analogues revealed significant anti-inflammatory effects mediated by the inhibition of phospholipase A2. These compounds, characterized by their structural features including the 4-chlorophenyl group, demonstrated potential as next-generation nonsteroidal anti-inflammatory drugs. This study also highlighted the importance of protein structure modelling and docking studies in understanding the molecular basis of their anti-inflammatory properties (Lokeshwari et al., 2017).

Anticancer Activity through Structural Analysis

The crystal structure of a related compound, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, was analyzed to understand its potential interactions and reactivity. The analysis indicated strong N—H⋯O hydrogen bonds forming chains along [001], suggesting a basis for its biological activities. This structural insight is crucial for designing compounds with enhanced biological efficacy (Mu et al., 2012).

Corrosion Inhibition

Research has also explored the use of pyrazole derivatives as corrosion inhibitors for mild steel in acidic solutions. Compounds like 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile demonstrated high inhibition efficiency, suggesting their application in protecting metal surfaces from corrosion. The study employed gravimetric, electrochemical, and density functional theory (DFT) methods to elucidate the mechanisms of action, indicating the multifaceted applications of these compounds beyond biological activities (Yadav et al., 2016).

Orientations Futures

The future directions for “5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one” could involve further exploration of its synthesis methods, biological activities, and potential applications. The development of environmentally friendly procedures for the synthesis of pyrazoles is of particular interest .

Propriétés

IUPAC Name |

5-amino-4-(4-chlorophenyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEGFVLGLQKEKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NNC2=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80490521 |

Source

|

| Record name | 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

CAS RN |

62538-19-6 |

Source

|

| Record name | 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.